(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate
Overview
Description
(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring substituted with a methoxymethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Carbamoylation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-hydroxymethyl)pyrrolidin-1-yl)carbamate
- tert-Butyl (3-aminomethyl)pyrrolidin-1-yl)carbamate
- tert-Butyl (3-chloromethyl)pyrrolidin-1-yl)carbamate
Uniqueness
(S)-tert-butyl (3-(methoxymethyl)pyrrolidin-1-yl)carbamate is unique due to the presence of the methoxymethyl group, which can impart specific chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the pyrrolidine ring. The methoxymethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-(methoxymethyl)pyrrolidin-1-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)12-13-6-5-9(7-13)8-15-4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAPYBOZKMCSLC-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCC(C1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NN1CC[C@@H](C1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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